

Application Notes and Protocols for Cell-Based Assays Using PF-04880594

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For Researchers, Scientists, and Drug Development Professionals

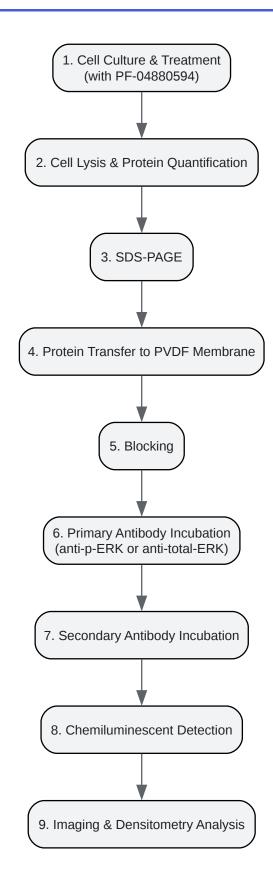
These application notes provide detailed methodologies for utilizing **PF-04880594**, a potent and selective inhibitor of RAF kinases, in various cell-based assays. The protocols outlined below are designed to assist in investigating the compound's effects on cell viability, proliferation, and its mechanism of action through the MAPK/ERK signaling pathway.

Mechanism of Action

PF-04880594 is a selective inhibitor of B-Raf, including the V599E mutant, and c-Raf, with IC50 values of 0.19 nM, 0.13 nM, and 0.39 nM, respectively.[1] As a key component of the MAPK/ERK signaling cascade, RAF kinases play a crucial role in regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. **PF-04880594** exerts its effects by inhibiting the kinase activity of B-Raf and c-Raf, thereby blocking downstream signaling to MEK and ERK.

Signaling Pathway Diagram





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References

- 1. aparicio.molonc.ca [aparicio.molonc.ca]
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